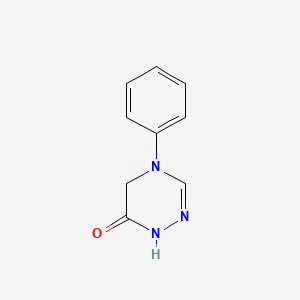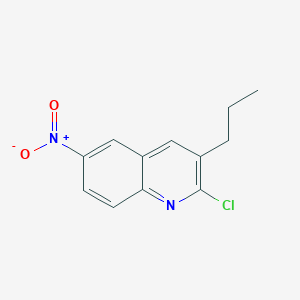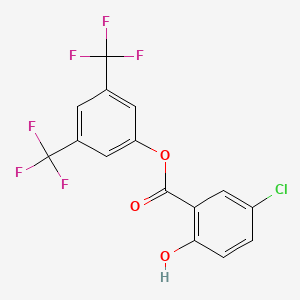![molecular formula C30H24N2O B12575718 [1,1'-Biphenyl]-4-carboxylic acid, 2-[3-phenyl-1-(2-phenylethenyl)-2-propen-1-ylidene]hydrazide CAS No. 314766-05-7](/img/structure/B12575718.png)
[1,1'-Biphenyl]-4-carboxylic acid, 2-[3-phenyl-1-(2-phenylethenyl)-2-propen-1-ylidene]hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,1’-Biphenyl]-4-carboxylic acid, 2-[3-phenyl-1-(2-phenylethenyl)-2-propen-1-ylidene]hydrazide: is a complex organic compound with a unique structure that combines biphenyl and hydrazide functionalities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-carboxylic acid, 2-[3-phenyl-1-(2-phenylethenyl)-2-propen-1-ylidene]hydrazide typically involves multiple steps. One common method includes the condensation of [1,1’-Biphenyl]-4-carboxylic acid with hydrazine to form the hydrazide intermediate. This intermediate is then reacted with an appropriate aldehyde or ketone to form the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
[1,1’-Biphenyl]-4-carboxylic acid, 2-[3-phenyl-1-(2-phenylethenyl)-2-propen-1-ylidene]hydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.
Biology
In biological research, [1,1’-Biphenyl]-4-carboxylic acid, 2-[3-phenyl-1-(2-phenylethenyl)-2-propen-1-ylidene]hydrazide is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial or anticancer activity, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new treatments for various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用机制
The mechanism of action of [1,1’-Biphenyl]-4-carboxylic acid, 2-[3-phenyl-1-(2-phenylethenyl)-2-propen-1-ylidene]hydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.
相似化合物的比较
Similar Compounds
[1,1’-Biphenyl]-4-carboxylic acid, hydrazide: A simpler hydrazide derivative with similar reactivity.
[1,1’-Biphenyl]-4-carboxylic acid, 2-[3-phenyl-1-(2-phenylethenyl)-2-propen-1-ylidene]amine: An amine derivative with different biological activity.
[1,1’-Biphenyl]-4-carboxylic acid, 2-[3-phenyl-1-(2-phenylethenyl)-2-propen-1-ylidene]ketone: A ketone derivative with distinct chemical properties.
Uniqueness
The uniqueness of [1,1’-Biphenyl]-4-carboxylic acid, 2-[3-phenyl-1-(2-phenylethenyl)-2-propen-1-ylidene]hydrazide lies in its combination of biphenyl and hydrazide functionalities. This structure provides a versatile platform for various chemical reactions and biological interactions, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
314766-05-7 |
|---|---|
分子式 |
C30H24N2O |
分子量 |
428.5 g/mol |
IUPAC 名称 |
N-(1,5-diphenylpenta-1,4-dien-3-ylideneamino)-4-phenylbenzamide |
InChI |
InChI=1S/C30H24N2O/c33-30(28-20-18-27(19-21-28)26-14-8-3-9-15-26)32-31-29(22-16-24-10-4-1-5-11-24)23-17-25-12-6-2-7-13-25/h1-23H,(H,32,33) |
InChI 键 |
KGKDZRNGWQBMOM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C=CC(=NNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C=CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


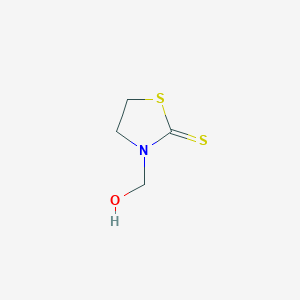
![Benzenemethanamine, N-[(2,4-dichlorophenyl)methylene]-](/img/structure/B12575654.png)
![5,5-Dimethyl-4-{[(tributylstannyl)oxy]carbonyl}oxolan-2-one](/img/structure/B12575658.png)
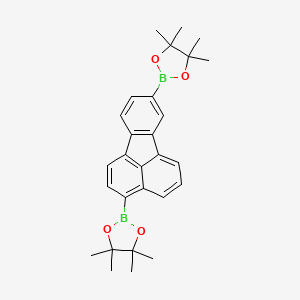
![5-(2-Chloroethyl)-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B12575662.png)
![Benzoic acid, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-](/img/structure/B12575675.png)
![Acetic acid, 2-[(4-chloro-3-cyano-7-methoxy-6-quinolinyl)oxy]-, methyl ester](/img/structure/B12575690.png)
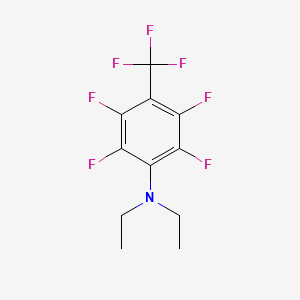
![3-[(Propan-2-yl)oxy]-10H-phenothiazine](/img/structure/B12575698.png)
